

Commercial Suppliers and Technical Guide for High-Purity Phaseic Acid-d4

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Compound of Interest

Compound Name: Phaseic acid-d4

Cat. No.: B12393035

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Authored for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of commercial sources for high-purity **Phaseic acid-d4**, a critical tool for advanced analytical studies in plant biology and related fields. The document outlines its primary application as an internal standard in quantitative analysis, provides a general experimental protocol for its use, and illustrates key biological and experimental pathways.

Introduction to Phaseic Acid-d4

Phaseic acid is a significant catabolite of Absciscic Acid (ABA), a key plant hormone involved in regulating various physiological processes, including stress responses and seed development. **Phaseic acid-d4** is the deuterium-labeled form of Phaseic acid. The incorporation of stable heavy isotopes like deuterium (^2H or D) makes it an ideal internal standard for quantitative analysis using mass spectrometry (MS).^[1] When added to a sample at a known concentration, it co-elutes with the endogenous (unlabeled) Phaseic acid, but is distinguishable by its higher mass. This allows for precise quantification by correcting for analyte loss during sample preparation and variations in instrument response.

Commercial Supplier Data

The availability of high-purity **Phaseic acid-d4** is essential for accurate and reproducible research. Below is a summary of a commercial supplier identified for this product. Researchers

are advised to contact the supplier directly for the most current pricing, availability, and detailed certificates of analysis.

Supplier	Product Name	Catalog Number	Purity	Available Quantities	Form
MedchemExpress	Phaseic acid-d4	HY-111973S	Information not publicly available. A Certificate of Analysis is typically provided with purchase.	Custom quantities may be available upon request.	Solid

Note: Pricing information is dynamic and should be obtained directly from the supplier.

Experimental Protocols

The primary application of Phaseic acid-d4 is as an internal standard for the quantification of endogenous Phaseic acid in biological matrices, particularly plant tissues, using Liquid Chromatography-Mass Spectrometry (LC-MS).[1]

General Protocol for Quantification of Phaseic Acid in Plant Tissue using Phaseic Acid-d4 Internal Standard

This protocol provides a general workflow. Optimization of specific parameters such as sample amount, extraction solvent, and LC-MS conditions is crucial for different plant species and tissues.[2][3]

1. Sample Preparation and Extraction:

- Flash-freeze 50-100 mg of plant tissue in liquid nitrogen and grind to a fine powder using a mortar and pestle or a tissue homogenizer.
- To the homogenized tissue, add a pre-determined amount of **Phaseic acid-d4** internal standard solution. The amount should be comparable to the expected endogenous levels of Phaseic acid.

- Add 1 mL of a cold extraction solvent (e.g., 80% methanol or an acetonitrile/water mixture).
- Vortex the mixture vigorously and incubate at 4°C with shaking for at least 1 hour.
- Centrifuge the sample at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.
- Carefully collect the supernatant.

2. Solid-Phase Extraction (SPE) Cleanup (Optional but Recommended):

- To remove interfering compounds, the crude extract can be passed through a solid-phase extraction cartridge (e.g., a C18 reverse-phase cartridge).
- Condition the cartridge with methanol, followed by water.
- Load the supernatant onto the cartridge.
- Wash the cartridge with a low-percentage organic solvent to remove polar impurities.
- Elute the Phaseic acid and **Phaseic acid-d4** with a higher concentration of organic solvent (e.g., 80-100% methanol or acetonitrile).
- Dry the eluate under a stream of nitrogen or in a vacuum concentrator.

3. Reconstitution and LC-MS/MS Analysis:

- Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase for LC-MS analysis.
- Inject the sample into an LC-MS/MS system.
- Liquid Chromatography (LC): Use a C18 reverse-phase column with a gradient elution program, typically using acidified water and an organic solvent like acetonitrile or methanol.
- Mass Spectrometry (MS/MS): Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Set specific precursor-to-product ion transitions for both endogenous Phaseic acid and the **Phaseic acid-d4** internal standard.

4. Data Analysis:

- Integrate the peak areas for both the endogenous Phaseic acid and the **Phaseic acid-d4**.
- Calculate the ratio of the peak area of the endogenous analyte to the peak area of the internal standard.
- Quantify the amount of endogenous Phaseic acid in the original sample by comparing this ratio to a standard curve generated with known amounts of unlabeled Phaseic acid and a fixed amount of the internal standard.

Mandatory Visualizations

Abscisic Acid (ABA) Catabolic Pathway

The following diagram illustrates the primary catabolic pathway of Abscisic Acid (ABA), leading to the formation of Phaseic Acid and its subsequent conversion to Dihydrophaseic Acid. This process is a key mechanism for regulating ABA levels within the plant.

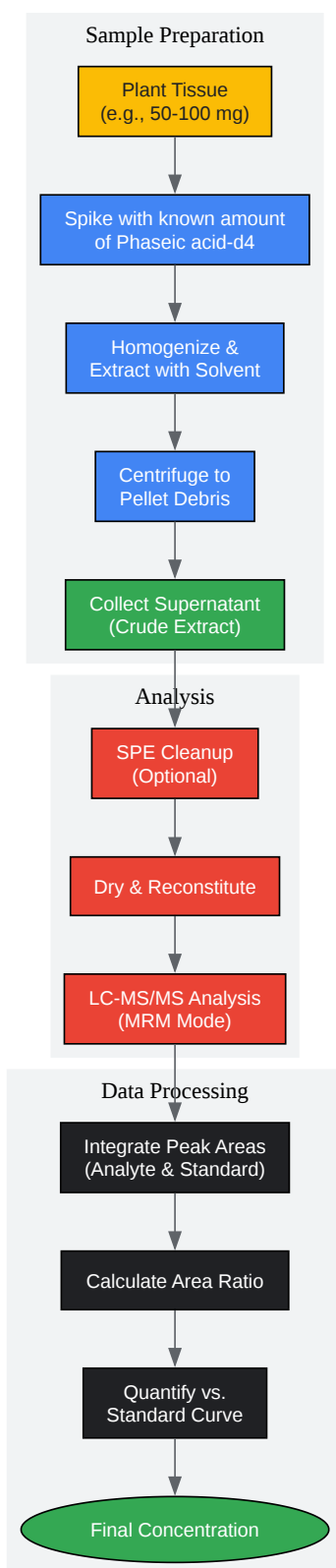


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ABA Catabolic Pathway to Phaseic Acid.

Experimental Workflow for Phaseic Acid Quantification

This diagram outlines the logical flow of the experimental protocol for quantifying endogenous Phaseic Acid using **Phaseic acid-d4** as an internal standard with LC-MS/MS.



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LC-MS/MS Quantification Workflow.

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